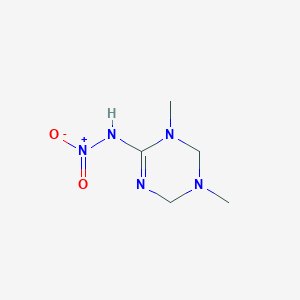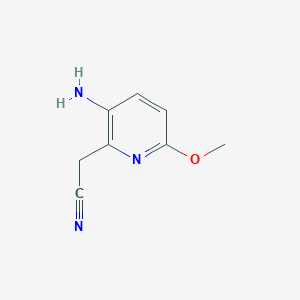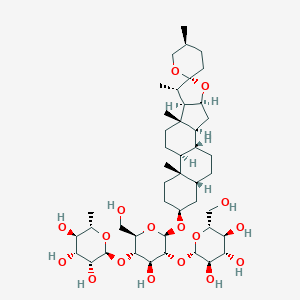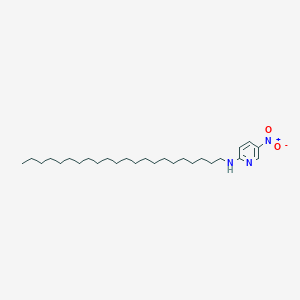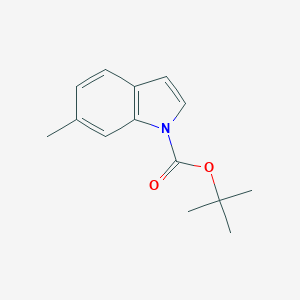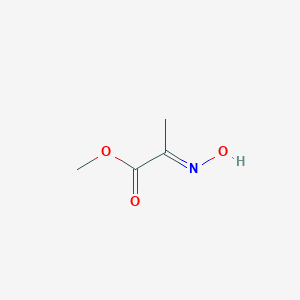
Propanoic acid, 2-(hydroxyimino)-, methyl ester
Vue d'ensemble
Description
Propanoic acid, 2-(hydroxyimino)-, methyl ester is a chemical compound with the molecular formula C4H7NO3 . It is also known by other names such as Methyl (2E)-2-(hydroxyimino)propanoate .
Molecular Structure Analysis
The molecular structure of Propanoic acid, 2-(hydroxyimino)-, methyl ester can be represented by the InChI string: InChI=1S/C4H7NO3 . The molecular weight of this compound is 117.1 .Chemical Reactions Analysis
Esters, including Propanoic acid, 2-(hydroxyimino)-, methyl ester, typically undergo hydrolysis, which is the splitting of the ester bond with water. This reaction can be catalyzed by either an acid or a base. Acidic hydrolysis is the reverse of esterification, resulting in a carboxylic acid and an alcohol .Applications De Recherche Scientifique
Synthesis and Derivatives
Propanoic acid, 2-(hydroxyimino)-, methyl ester and its derivatives have been synthesized for various applications. Zakharychev et al. (1999) synthesized esters and N-methylamides of this compound as analogs of strobilurins, fungicidal antibiotics (Zakharychev, Golubtsova, & Kovalenko, 1999). Hung et al. (2017) explored its transformation into sulfur-containing derivatives for potential use in complexation with transitional metal ions (Hung et al., 2017).
Transformation in Organic Chemistry
Ishmuratov et al. (2015) studied the transformation of peroxide products of oleic acid ozonolysis treated with compounds including 2-(hydroxyimino)-propanoic acid, methyl ester (Ishmuratov et al., 2015).
Application in Synthesis of Bio-Based Products
Doll et al. (2007) reported the synthesis of branched methyl α-hydroxy stearate esters from methyl oleate and organic acids, including 2-hydroxyimino-propanoic acid, as part of developing bio-based lubrication fluids and potentially in agriculturally based surfactants and fuel additives (Doll, Sharma, & Erhan, 2007).
Crystal Structure and Antiproliferative Activity
Božić et al. (2017) synthesized and characterized compounds including methyl esters of 2-(hydroxyimino)-propanoic acid, evaluating their antiproliferative activity against various cancer cell lines (Božić et al., 2017).
Combustion Chemistry and Biofuels
Metcalfe et al. (2007) studied the oxidation of methyl esters, such as 2-(hydroxyimino)-propanoic acid methyl ester, in high-temperature shock tube experiments, contributing to the understanding of combustion chemistry of esters relevant to biofuels (Metcalfe et al., 2007).
Biomedical Applications
Wu and Liu (2020) described the use of methyl esters, including 2-(hydroxyimino)-propanoic acid, in the enzymatic synthesis of hyperbranched aliphatic poly(β-thioether ester)s, indicating potential biomedical applications (Wu & Liu, 2020).
Flame-Retardant Applications
Zheng et al. (2016) synthesized 3-(hydroxyphenylphosphinyl)-propanoic acid esters of cellulose, showing that the presence of compounds like 2-(hydroxyimino)-propanoic acid can enhance flame retardance (Zheng, Song, Cheng, & Fang, 2016).
Propriétés
IUPAC Name |
methyl (2E)-2-hydroxyiminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUGQCNCLMAZCH-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-(hydroxyimino)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)
